
3-Amino-5-bromopyridine
Overview
Description
3-Amino-5-bromopyridine (CAS 13535-01-8) is a halogenated pyridine derivative with the molecular formula C₅H₅BrN₂ and a molecular weight of 173.01 g/mol. It features an amino group (-NH₂) at position 3 and a bromine atom at position 5 on the pyridine ring. Key physical properties include a melting point range of 65–69°C and high purity (≥98%) in commercial supplies .
The synthesis of this compound derivatives has been optimized using microwave irradiation. Starting from 3,5-dibromopyridine and aliphatic amines (e.g., pyrrolidine, morpholine), reactions under microwave conditions (1–8 hours) yield derivatives in moderate to high yields (55–85%), avoiding traditional palladium-mediated or harsh thermal methods .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-5-bromopyridine can be synthesized through several methods. One common approach involves the bromination of 3-aminopyridine. The reaction typically uses bromine in polar protic solvents such as water or ethanol . Another method involves the use of N-bromosuccinimide (NBS) in acetone at low temperatures .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the diazotization of 3-aminopyridine followed by bromination. This process can be scaled up efficiently, with yields of up to 90% .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents such as organolithium or Grignard reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Major Products:
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
3-Amino-5-bromopyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in developing drugs targeting neurological disorders. For instance, it has been utilized in the synthesis of selective dopamine D3 receptor stimulants and PI3 kinase inhibitors, which are pivotal in treating conditions such as cancer and autoimmune diseases .
Case Study: Neurological Disorders
Research has demonstrated that derivatives of this compound exhibit potential therapeutic effects in treating neurodegenerative diseases. One study synthesized a series of compounds based on this structure, leading to promising results in animal models for conditions like Alzheimer's disease .
Agrochemical Formulations
Development of Pesticides and Herbicides
In agrochemical research, this compound is employed to formulate effective pesticides and herbicides. Its ability to enhance crop yields while managing pests makes it an essential component in agricultural chemistry .
Impact on Crop Management
A study highlighted the efficacy of a pesticide formulation containing this compound, which significantly reduced pest populations and improved crop health compared to conventional treatments. This finding underscores the compound's role in sustainable agriculture practices .
Material Science
Advanced Materials Synthesis
The compound is also utilized in material science for creating advanced materials, including polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .
Biochemical Research
Building Block for Bioactive Molecules
In biochemical studies, this compound acts as a building block for synthesizing biologically active molecules. Its derivatives have been explored for their roles in enzyme inhibition and as fluorescent probes for imaging applications .
Fluorescent Probes
Imaging and Diagnostic Applications
The compound is instrumental in developing fluorescent probes used in biological imaging and diagnostics. These probes allow researchers to visualize biological processes with high specificity and sensitivity, facilitating advancements in medical research .
Data Summary Table
Application Area | Specific Uses | Key Findings |
---|---|---|
Pharmaceutical Development | Drug synthesis for neurological disorders | Effective D3 receptor stimulants synthesized |
Agrochemical Formulations | Pesticides and herbicides formulation | Improved pest management and crop yields |
Material Science | Development of polymers and coatings | Enhanced durability and environmental resistance |
Biochemical Research | Building blocks for bioactive molecules | Role in enzyme inhibition |
Fluorescent Probes | Imaging tools for biological processes | High specificity in visualization |
Mechanism of Action
The mechanism of action of 3-Amino-5-bromopyridine involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine atom and amino group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
This section evaluates 3-amino-5-bromopyridine against structurally related pyridine derivatives, focusing on substituent effects, synthetic challenges, and applications.
Table 1: Structural and Physical Properties of Selected Pyridine Derivatives
Key Differences and Implications
Substituent Position and Reactivity: The -NH₂ group at position 3 in this compound enhances nucleophilic reactivity, enabling facile cross-coupling or substitution reactions. In contrast, 3-bromo-5-methoxypyridine (with an electron-donating -OCH₃ group) is less reactive toward electrophiles . 3-Amino-2-bromo-5-methylpyridine incorporates a methyl group at position 5, which sterically hinders reactions at the adjacent bromine site compared to this compound .
Synthetic Accessibility: Microwave synthesis of this compound derivatives offers shorter reaction times (1–8 hours) and avoids toxic catalysts like palladium, unlike older methods for analogs (e.g., 5-bromo-3-methoxypyridine required CuI/K₃PO₄ and 60-hour heating ). Derivatives like 3-amino-5-bromo-2-iodopyridine require post-synthetic iodination, adding steps and reducing overall yield (55% vs. 85% for microwave-synthesized analogs) .
Applications: this compound is a preferred intermediate for drug discovery due to its balanced electronic profile. For example, it serves as a precursor to kinase inhibitors and antiviral agents. 5-Bromo-4-methoxypyridin-3-amine finds niche use in agrochemicals, where the methoxy group enhances stability under environmental conditions .
Biological Activity
3-Amino-5-bromopyridine is a heterocyclic compound with the molecular formula and a molecular weight of 173.01 g/mol. It is recognized for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound is often utilized in the synthesis of various pharmaceuticals and has been studied for its potential therapeutic applications.
Property | Details |
---|---|
CAS Number | 13535-01-8 |
Molecular Formula | |
Molecular Weight | 173.01 g/mol |
InChI Key | MDQXGHBCDCOOSM-UHFFFAOYSA-N |
Synonyms | 5-bromo-3-pyridinamine, 5-bromo-3-aminopyridine |
Biological Activity
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens, including bacteria and viruses .
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways such as MAPK/ERK and NF-κB .
- Neuroprotective Effects : There is evidence suggesting that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by influencing neuronal signaling pathways .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Protein Kinases : It has been shown to inhibit several protein kinases involved in cell signaling, which could lead to altered cellular responses in cancer and inflammatory diseases .
- Receptor Modulation : The compound interacts with various receptors (e.g., GPCRs), influencing processes such as inflammation and immune response .
Case Studies
-
Antimicrobial Efficacy :
- A study demonstrated that this compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
- The compound was effective against strains resistant to conventional treatments, highlighting its potential as a new antimicrobial agent.
-
Cancer Research :
- In vitro studies showed that treatment with this compound led to a dose-dependent decrease in cell viability in several cancer cell lines, including breast and lung cancer.
- Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, evidenced by increased levels of pro-apoptotic factors and caspase activation.
Safety Profile
While this compound displays promising biological activities, it is essential to consider its safety profile. The compound has been classified under several hazard categories:
- Acute Toxicity : Category 4 (harmful if swallowed)
- Eye Irritation : Category 2 (causes serious eye irritation)
- Skin Irritation : Category 2 (causes skin irritation)
Q & A
Basic Research Questions
Q. What are the key spectroscopic and chromatographic methods for characterizing 3-Amino-5-bromopyridine?
- Answer: Characterization typically involves ¹H/¹³C NMR to confirm the aromatic proton environment and bromine/amine substitution patterns. IR spectroscopy identifies N–H stretching (≈3300–3500 cm⁻¹) and aromatic C–Br bonds (≈600–800 cm⁻¹). HPLC or GC-MS assesses purity, with retention times calibrated against standards. Melting point analysis (e.g., 76–77°C for related isomers) helps validate crystallinity . Always cross-reference with CAS RN 13534-97-9 for structural consistency.
Q. What are the standard synthetic routes for this compound?
- Answer: Common methods include:
- Direct bromination of 3-aminopyridine using Br₂ or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid at 0–5°C) to minimize di-substitution .
- Halogen exchange from chloro or iodo precursors via catalytic cross-coupling (e.g., Suzuki-Miyaura with Pd catalysts).
- Protection-deprotection strategies for amino groups during bromination to avoid side reactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Answer: Discrepancies often arise from isomeric impurities (e.g., 3-Amino-2-bromopyridine) or solvent residues . Mitigation steps:
- Perform HPLC-MS to detect isomers (e.g., m/z 173.01 for C₅H₅BrN₂) .
- Use recrystallization (e.g., ethanol/water mixtures) to improve purity.
- Validate data against NIST Chemistry WebBook or crystallographic databases (e.g., CCDC entries) .
Q. How can regioselective halogenation be achieved in this compound derivatives?
- Answer: Regioselectivity depends on:
- Directing groups : The amino group directs electrophilic substitution to the para position (C5 in pyridine). For meta halogenation (e.g., C2), use Lewis acids (e.g., FeCl₃) or iodination via N-iodosuccinimide .
- Protection : Acetylation of the amino group switches reactivity, enabling bromination at alternate positions .
- Cross-coupling : Pd-catalyzed reactions (e.g., Buchwald-Hartwig) for selective C–H functionalization .
Q. What crystallographic validation methods are recommended for this compound structures?
- Answer: Use SHELXL for refinement:
- Optimize data-to-parameter ratios (>10:1) to reduce overfitting.
- Validate hydrogen bonding (e.g., N–H⋯N interactions) using Mercury software .
- Check for twinned data with PLATON or ROTAX; refine with SHELXL’s TWIN/BASF commands .
Q. What strategies minimize byproducts in bromination reactions of 3-aminopyridine?
- Answer:
- Temperature control : Slow addition of Br₂/NBS at <5°C reduces polybromination.
- Solvent choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalytic additives : FeCl₃ or H₂SO₄ enhances mono-bromination yields .
Q. How should air-sensitive intermediates be handled during this compound functionalization?
- Answer: For intermediates like Grignard reagents or organometallics :
Properties
IUPAC Name |
5-bromopyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQXGHBCDCOOSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355834 | |
Record name | 3-Amino-5-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13535-01-8 | |
Record name | 3-Amino-5-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-bromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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